Product packaging for Scandium phosphate(Cat. No.:CAS No. 15123-98-5)

Scandium phosphate

Cat. No.: B080247
CAS No.: 15123-98-5
M. Wt: 139.927 g/mol
InChI Key: DYRWWVFQQONJJK-UHFFFAOYSA-K
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Description

Scandium phosphate is a useful research compound. Its molecular formula is O4PSc and its molecular weight is 139.927 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula O4PSc B080247 Scandium phosphate CAS No. 15123-98-5

Properties

CAS No.

15123-98-5

Molecular Formula

O4PSc

Molecular Weight

139.927 g/mol

IUPAC Name

scandium(3+);phosphate

InChI

InChI=1S/H3O4P.Sc/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3

InChI Key

DYRWWVFQQONJJK-UHFFFAOYSA-K

SMILES

[O-]P(=O)([O-])[O-].[Sc+3]

Canonical SMILES

[O-]P(=O)([O-])[O-].[Sc+3]

Other CAS No.

15123-98-5

Origin of Product

United States

Scandium Vanadate Phosphate Solid Solutions:

In studies of Sc(Px,V1−x)O4 solid solutions, BVS calculations were used to analyze the local coordination environment of the cations. rsc.org The analysis, performed using VESTA software with a bond valence parameter (R0) of 1.849 for Sc³⁺, revealed minimal variation in the BVS for scandium in the pure scandium phosphate (B84403) (ScPO₄) end-member across different structural reports. rsc.org This consistency supports the stability and reliability of the determined scandium coordination environment in the zircon-type structure.

CompoundAtomBVS (Calculated)Formal ValenceReference
ScPO₄Sc~2.9 - 3.1+3 rsc.org
ScPO₄P~5.0+5 rsc.org

This interactive table summarizes the typical Bond Valence Sum (BVS) results for the end-member ScPO₄, showing a good agreement between the calculated BVS and the expected formal valence states of scandium and phosphorus.

Organically Templated and Hydrated Scandium Phosphates:

BVS analysis has been instrumental in locating protons and understanding the charge-balancing mechanisms in organically templated scandium phosphate (B84403) frameworks. researchgate.net For instance, in the structure of Sc(HPO₄)₂(·)0.5(N₂C₂H₁₀) (bis(ethylenediammonium) discandium tetrakis(hydrogenphosphate)), BVS calculations helped to confirm the positions of protons within the hydrogen phosphate groups, which is crucial for understanding the hydrogen-bonding network that stabilizes the complex structure. researchgate.net Similarly, in hydrated scandium phosphates containing iodate (B108269) groups, such as Sc(IO₃)(HPO₄)(H₂O), BVS is used to confirm that the oxidation states of scandium, iodine, and phosphorus are +3, +5, and +5, respectively, thereby validating the proposed structural model. acs.org

Spectroscopic Characterization and Local Structure Probing of Scandium Phosphate

Nuclear Magnetic Resonance (NMR) Spectroscopy of Scandium Phosphate (B84403)

Solid-state NMR spectroscopy is a powerful tool for probing the local structure of crystalline and amorphous materials. For scandium phosphates, various NMR active nuclei, including ³¹P, ⁴⁵Sc, ¹H, ¹⁹F, and ²³Na, are utilized to obtain a comprehensive understanding of the material's structure at the atomic level.

³¹P Magic Angle Spinning (MAS) NMR is a key technique for characterizing the local environment of phosphorus atoms within scandium phosphate frameworks. The chemical shift of the ³¹P nucleus is highly sensitive to the nature of the phosphate group (e.g., orthophosphate, pyrophosphate) and the surrounding cations.

In studies of organically templated scandium phosphates, such as Sc(HPO₄)₂·0.5(N₂C₂H₁₀), ³¹P MAS NMR is used to characterize the local structure of the inorganic network. capes.gov.brresearchgate.net The presence of HPO₄²⁻ groups is confirmed by the observed ³¹P chemical shifts. For instance, in scandium aluminophosphate glasses, ³¹P MAS and ³¹P{⁴⁵Sc} Rotational-Echo Adiabatic-Passage Double-Resonance (REAPDOR) NMR results have indicated the presence of orthophosphate groups. researchgate.net

The analysis of ³¹P MAS NMR spectra is often supported by Density Functional Theory (DFT) calculations, which can predict the isotropic chemical shift and chemical shift anisotropy with good accuracy, provided that the experimental structural data is properly optimized. nih.gov In scandium fluorophosphate (B79755) glasses, high-resolution ³¹P NMR has been employed to identify different structural units, such as isolated P(O,F)₄ groups and fluorinated metaphosphate motifs, depending on the glass composition. researchgate.net

Table 1: Representative ³¹P NMR Data for this compound Materials

Compound/MaterialPhosphate GroupIsotropic Chemical Shift (δ_iso) / ppmReference
Sc(HPO₄)₂·0.5(N₂C₂H₁₀)HPO₄²⁻Not specified capes.gov.brresearchgate.net
Scandium Aluminophosphate GlassOrthophosphateNot specified researchgate.net
Scandium Fluorophosphate GlassP(O,F)₄, MetaphosphateNot specified researchgate.net

The ⁴⁵Sc nucleus, with a nuclear spin of I = 7/2, is a quadrupolar nucleus. Its NMR spectra are influenced by both the chemical shift and the quadrupolar interaction, which provides detailed information about the symmetry of the scandium coordination environment. researchgate.net ⁴⁵Sc MAS NMR is a crucial technique for directly probing the local environment of scandium atoms. core.ac.uk

In the organically templated this compound Sc(HPO₄)₂·0.5(N₂C₂H₁₀), ⁴⁵Sc MAS NMR spectroscopy was used to characterize the local structure, confirming the presence of ScO₆ octahedra. capes.gov.brresearchgate.net For more complex systems or when multiple scandium sites are present, the resolution of standard MAS spectra can be limited by second-order quadrupolar broadening. In such cases, Triple-Quantum MAS (3QMAS) NMR is employed. nih.gov This two-dimensional technique separates the isotropic chemical shift from the quadrupolar interaction, allowing for the resolution of distinct scandium sites that may overlap in the 1D MAS spectrum. researchgate.netnih.gov

For example, in scandium aluminosilicate (B74896) glasses, ⁴⁵Sc isotropic chemical shifts of around 92 ppm, obtained from both MAS and 3QMAS experiments, are consistent with ScO₆ environments. researchgate.net In a study on scandium sulphate pentahydrate, 5QMAS NMR, a higher-order MQMAS technique, provided even better resolution than 3QMAS, enabling the clear distinction between three different scandium sites. nih.gov By fitting the 3QMAS, 5QMAS, and single-quantum MAS spectra, precise NMR parameters, including the isotropic chemical shift (δ_iso), quadrupolar coupling constant (χ), and asymmetry parameter (η), can be determined for each site. nih.gov

Table 2: ⁴⁵Sc NMR Parameters for Different Scandium Compounds

CompoundScandium Siteδ_iso (ppm)χ (MHz)ηReference
Scandium Sulphate Pentahydrate(a)-15.5 ± 0.55.60 ± 0.100.06 ± 0.05 nih.gov
(b)-12.9 ± 0.54.50 ± 0.101.00 ± 0.00 nih.gov
(c)-4.7 ± 0.24.55 ± 0.050.50 ± 0.02 nih.gov
Scandium Aluminosilicate GlassScO₆~92Not specifiedNot specified researchgate.net

Heteronuclear correlation (HETCOR) NMR spectroscopy is a powerful method for probing the spatial proximity between different nuclei. In scandium phosphates, ¹H-³¹P and ¹⁹F-³¹P HETCOR experiments are particularly useful for understanding the interactions between the inorganic framework and other species, such as organic templates or fluoride (B91410) ions. researchgate.net

The ¹H-³¹P HETCOR technique relies on the through-space dipolar coupling between protons and phosphorus nuclei. researchgate.netresearchgate.net In the case of the organically templated this compound Sc(HPO₄)₂·0.5(N₂C₂H₁₀), ¹H-³¹P HETCOR provided evidence for strong hydrogen bonds between the amino protons of the ethylenediammonium template and the oxygen atoms of the phosphate framework. capes.gov.br This interaction is crucial for the stability of the structure.

Similarly, ¹⁹F-³¹P HETCOR can be used to study the local environment in scandium fluorophosphate materials. By observing correlations between fluorine and phosphorus nuclei, it is possible to identify P-F bonds and to understand the distribution of fluoride ions within the phosphate network. In scandium fluorophosphate glasses, ¹⁹F-³¹P cross-polarization experiments have been used to distinguish between different phosphate environments based on their proximity to fluorine. researchgate.net

NASICON (Na Super-Ionic Conductor) materials are a class of solid-state electrolytes with the general formula Na₁₊ₓZr₂SiₓP₃₋ₓO₁₂. The substitution of other elements, such as scandium, into the NASICON structure can significantly affect its ionic conductivity. ²³Na NMR is a valuable tool for investigating the local environment and dynamics of sodium ions in these materials.

In scandium-substituted NASICON-type phosphates, such as Na₃₊ₓScₓZr₂₋ₓ(PO₄)₃, ²³Na NMR can be used to distinguish between different sodium sites within the crystal structure. researchgate.net The deconvolution of ²³Na MAS NMR spectra can reveal the relative populations of Na ions at different crystallographic sites (e.g., Na1, Na2, Na3). researchgate.net Studies have shown that Sc-doping can lead to a redistribution of Na ions, increasing their concentration at certain sites, which is believed to be a key factor in enhancing the ionic conductivity. researchgate.net

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, probes the vibrational modes of a material, which are sensitive to the local structure, bonding, and symmetry.

Raman spectroscopy is a non-destructive technique that provides detailed information about the phonon modes and structural units in scandium phosphates. By analyzing the position, intensity, and polarization dependence of the Raman bands, it is possible to identify the vibrational modes associated with the PO₄ tetrahedra and the ScO₆ octahedra, as well as lattice phonons.

Polarized Raman scattering experiments on ScPO₄ single crystals have allowed for the unambiguous identification of all 12 expected Raman-active modes based on group theory. researchgate.net This includes the identification of previously unreported B₁g modes at 350 and 677 cm⁻¹. researchgate.net The experimental results show excellent agreement with first-principles calculations based on density functional theory. researchgate.net

The Raman spectra of phosphate compounds can be broadly divided into internal and external modes. The internal modes correspond to the vibrations within the (PO₄)³⁻ units, while the external modes involve the motion of the entire phosphate group and the scandium cations. The internal modes of the PO₄ tetrahedron are typically found at higher frequencies and include symmetric and antisymmetric stretching and bending vibrations. In scandium fluorophosphate glasses, Raman spectroscopy has been used to identify structural features such as isolated P(O,F)₄ groups and fluorinated metaphosphate units. researchgate.net The study of how these phonon modes change with temperature or pressure can provide insights into structural phase transitions. tandfonline.com

Table 3: Experimentally Observed Raman Modes in ScPO₄

SymmetryWavenumber (cm⁻¹)AssignmentReference
B₁g350External/Lattice Mode researchgate.net
B₁g677Internal PO₄ Bending researchgate.net
A₁g~485Not specified researchgate.net
A₁g~1001Internal PO₄ Stretching researchgate.net

X-ray Spectroscopy Techniques for this compound

X-ray spectroscopy offers element-specific information about the electronic structure, oxidation state, and local coordination environment of atoms in a material.

X-ray Absorption Near Edge Structure (XANES) spectroscopy at the scandium K-edge is a definitive tool for determining the oxidation state of scandium in its compounds. The chemistry of scandium is dominated by the +3 oxidation state. wikipedia.org

A detailed study of the Sc K-edge XANES spectrum for this compound dihydrate (ScPO₄·2H₂O) confirms this. researchgate.netrsc.orgnih.gov The analysis focuses on the pre-edge region of the spectrum, which arises from 1s electron transitions to unoccupied d-states. In ScPO₄·2H₂O, the scandium atom is in a distorted octahedral environment with C₁ point-group symmetry. researchgate.net This lack of centrosymmetry allows for p-d orbital mixing, which enhances the intensity of the pre-edge features. researchgate.netrsc.org

While a complete XPS spectrum specifically for pure ScPO₄ is not detailed in the provided context, data from scandium oxide (Sc₂O₃) films and general phosphate analysis offer valuable reference points.

Scandium (Sc 2p): The Sc 2p region shows a doublet corresponding to the Sc 2p₃/₂ and Sc 2p₁/₂ spin-orbit components. For scandium in its typical +3 oxidation state, as found in Sc₂O₃, the Sc 2p₃/₂ peak is located at a binding energy of approximately 403.6 eV. lbl.govresearchgate.net

Phosphorus (P 2p): The P 2p binding energy is characteristic of the phosphate (PO₄³⁻) group. In various phosphate compounds, the P 2p peak typically appears in the range of 132-134 eV.

Oxygen (O 1s): The O 1s spectrum in this compound is expected to show a primary peak corresponding to the oxygen in the phosphate anion (P-O bonds). In Sc₂O₃ films, the O 1s peak associated with the Sc-O bond appears around 531 eV. researchgate.net

Density functional theory (DFT) calculations have been employed to explore the electronic structure of ScPO₄·2H₂O, revealing a direct band gap of about 5.07 eV. rsc.org These theoretical studies complement experimental XPS data by providing a model of the density of states, showing that the bottom of the conduction band is primarily formed by the 3d states of scandium, while the top of the valence band is dominated by the O 2p states of the phosphate groups. rsc.orgresearchgate.net

Table 2: Representative Core-Level Binding Energies for this compound Components

Element Orbital Approximate Binding Energy (eV) Notes Source(s)
Scandium Sc 2p₃/₂ ~403.6 Value for Sc(III) in oxide. lbl.govresearchgate.net
Scandium Sc 2p₁/₂ ~407.7 Value for Sc(III) in oxide. lbl.gov
Phosphorus P 2p 132-134 Typical range for phosphate group. bris.ac.uk
Oxygen O 1s ~531 Corresponds to metal-oxygen bonds. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy in Doped this compound Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to study materials with unpaired electrons. While pure this compound (Sc³⁺, P⁵⁺, O²⁻) is ESR-silent due to the absence of unpaired electrons, doping it with paramagnetic ions allows for detailed investigation of the dopant's local environment and its interaction with the host lattice.

This compound serves as an excellent diamagnetic host for studying various dopant ions, including transition metals and rare-earth elements. capes.gov.braip.org Single crystals of ScPO₄, which has a tetragonal zircon structure, provide a well-defined crystallographic site for substitutional doping. capes.gov.briaea.org

Transition Metal Dopants:

Titanium (Ti³⁺): The 3d¹ ion Ti³⁺ has been successfully incorporated as a dilute impurity in ScPO₄ single crystals. The EPR spectrum of Ti³⁺ was observed in as-grown crystals without the need for irradiation to induce the trivalent state, indicating its stability within the host lattice. capes.gov.br

Zirconium (Zr³⁺) and Hafnium (Hf³⁺): Trivalent zirconium has been identified as a parasitic signal in undoped flux-grown ScPO₄ crystals. iaea.org EPR signals for Hf³⁺ were observed in hafnium-doped ScPO₄ crystals after gamma irradiation at 77 K. iaea.org

Manganese (Mn²⁺): In manganese-doped this compound glasses, EPR signals characteristic of Mn²⁺ ions have been recorded. researchgate.net

Rare-Earth Dopants:

EPR studies have been conducted on ScPO₄ single crystals doped with a variety of Kramers' ions, including Cerium (Ce³⁺), Neodymium (Nd³⁺), Dysprosium (Dy³⁺), Erbium (Er³⁺), and Ytterbium (Yb³⁺). aip.org These studies verify the substitutional behavior of the rare-earth ions and are used to investigate their electronic ground state properties. aip.orgroyalsocietypublishing.org The analysis of the g-factors obtained from EPR spectra of Yb³⁺ spin probes in fluoride-phosphate glasses containing scandium indicates that fluoride ligands dominate the first coordination sphere of the rare-earth ions. researchgate.net

The data obtained from ESR, including spin-Hamiltonian parameters, provide valuable information about the site symmetry of the dopant ion, the nature of its chemical bonding with the surrounding ligands, and the effects of the crystal field. researchgate.net

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 6365269
This compound dihydrate 16213000
Scandium oxide 14814
Cerium(III) 6352884
Neodymium(III) 104803
Dysprosium(III) 104806
Erbium(III) 104801
Ytterbium(III) 104797
Titanium(III) 104812
Zirconium(III) 6336940
Hafnium(III) 6336932

Theoretical and Computational Investigations of Scandium Phosphate

Density Functional Theory (DFT) Calculations for Scandium Phosphate (B84403)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to scandium phosphate to understand its fundamental properties.

DFT calculations have been employed to determine the electronic band structure and density of states (DOS) of this compound (ScPO₄). These calculations reveal that in solid solutions like Sc(Pₓ,V₁₋ₓ)O₄, the valence band is primarily composed of O(2p) states, while the conduction band is formed by a mix of Sc(3d) and V(3d) states. rsc.org The contribution of P(3p) states to the conduction band is minimal. rsc.org

The calculated electronic band gap (E_g) for pure this compound varies depending on the functional used in the calculation, but a value of 4.19 eV has been reported. materialsproject.org Studies on solid solutions have shown how the band gap can be tuned by altering the composition, which is crucial for applications in phosphors and other optical materials. rsc.orgscispace.com For instance, in Sc(Pₓ,V₁₋ₓ)O₄ solid solutions, both theoretical calculations and experimental measurements show a systematic adjustment of the bandgap energy with varying phosphorus content, which directly influences the material's luminescence properties. rsc.orgscispace.com

Table 1: Calculated Electronic Band Gap (E_g) Energies for Sc(Pₓ,V₁₋ₓ)O₄
Composition (x)PBE Calculated E_g (eV)HSE06 Calculated E_g (eV)
0.03.194.60
0.23.324.75
0.43.464.90
0.63.615.06
0.83.765.23
1.03.915.40

Data sourced from a study on Sc(Pₓ,V₁₋ₓ)O₄ solid solutions. The Perdew–Burke–Ernzerhof (PBE) and Heyd–Scuseria–Ernzerhof (HSE06) are different exchange-correlation functionals used in DFT calculations. rsc.org

DFT calculations are used to predict the thermodynamic stability of different compounds and crystal structures by calculating their enthalpies of formation (ΔfH⁰). For scandium orthophosphate (ScPO₄), the experimentally determined standard enthalpy of formation is approximately -1893.6 ± 8.4 kJ mol⁻¹. researchgate.net

Theoretical studies using DFT have been conducted to estimate the enthalpies of formation for the entire rare-earth orthophosphate series, including scandium. researchgate.net These calculations often show a systematic discrepancy compared to experimental values, with calculated enthalpies being less exothermic. researchgate.net This deviation is attributed primarily to the approximations within the DFT exchange-correlation functional. researchgate.net Despite this, the trends across the rare-earth series are well-reproduced, showing that the formation enthalpy from oxides becomes increasingly exothermic as the cation's ionic radius increases (e.g., LaPO₄ is more exothermic than ScPO₄). researchgate.net This trend is explained by the higher charge localization on the oxide anion (O²⁻) compared to the phosphate anion (PO₄³⁻), making it relatively more favorable to pair smaller cations with the oxide anion. researchgate.net

The scandium nucleus (⁴⁵Sc) possesses a nuclear quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. unl.edudu.ac.in This interaction significantly influences the Nuclear Magnetic Resonance (NMR) spectra of scandium compounds. DFT calculations are a powerful tool for computing the EFG tensor at the scandium site, which can then be used to interpret experimental solid-state NMR data. researchgate.net

For ScPO₄, ⁴⁵Sc Magic-Angle Spinning (MAS) NMR spectroscopy, combined with DFT calculations of the EFG, has been used to characterize the local environment of the scandium atoms. researchgate.net The quadrupolar interaction parameters derived from the experimental NMR spectra show good agreement with the EFG parameters predicted by quantum chemical calculations. researchgate.net This combined experimental and theoretical approach is crucial for assigning NMR signals to specific crystallographic sites and understanding the local structure in complex scandium-containing materials. unl.eduresearchgate.net

Molecular Dynamics Simulations for Ion Transport and Diffusion in Scandium Phosphates

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for investigating dynamic processes like ion transport and diffusion in solid-state electrolytes.

In the context of scandium phosphates, MD simulations have been extensively applied to study Na⁺ ion transport in NASICON (Na Super-Ionic CONductor) structures, such as Na₁₊ₓ₊ᵧScᵧZr₂₋ᵧSiₓP₃₋ₓO₁₂ and Na₃Sc₂(PO₄)₃. rsc.orgrsc.orgacs.org These materials are promising solid-state electrolytes for sodium-ion batteries. researchgate.net MD simulations, using force fields derived from DFT calculations, can model the mobility of Na⁺ ions and the resulting ionic conductivity across a wide range of temperatures and compositions. rsc.org

The simulations reveal the three-dimensional diffusion pathways of Na⁺ ions, showing that they hop between available sites in the crystal lattice. rsc.orgacs.org These studies have demonstrated that the introduction of scandium and silicon as substituents can enhance ionic conductivity, with values reaching up to 10⁻² S cm⁻¹ at room temperature for certain compositions. rsc.orgresearchgate.net The simulations show that ion transport behavior is governed by factors such as the trapping of Na⁺ ions in low-energy states near substituents and the formation of percolation pathways for ion movement. rsc.org

Theoretical Prediction of Novel this compound Phases and Frameworks

Computational methods, particularly DFT, are essential tools for the theoretical prediction of new, stable crystalline phases and frameworks of materials before their experimental synthesis. By calculating and comparing the total energies of various hypothetical crystal structures, researchers can predict which polymorphs are thermodynamically stable under different conditions.

For this compound, the zircon-type tetragonal structure (space group I4₁/amd) is the experimentally known and stable phase. materialsproject.orgresearchgate.net Theoretical investigations affirm the stability of this phase. DFT-based calculations can explore alternative structural arrangements by computationally constructing different atomic configurations and evaluating their energetic stability. While specific studies focused solely on discovering novel ScPO₄ phases are not prominent, the methodology is well-established. For example, DFT has been used to compare the stability of rock salt (B1), CsCl (B2), and zinc blende (B3) phases for scandium phosphide (B1233454) (ScP), predicting the zinc blende phase to be the most stable. researchgate.net A similar approach can be applied to this compound to search for potential high-pressure polymorphs or novel open-framework structures that might exhibit interesting properties, such as enhanced ionic conductivity or catalytic activity.

Bond Valence Sum (BVS) Analysis in Complex this compound Structures

Bond Valence Sum (BVS) analysis is a powerful empirical method used to validate crystal structures and analyze the bonding environments of atoms within a crystalline solid. govst.educnr.it The model is predicated on the principle that the sum of the bond valences around any given ion should be equal to its atomic valence (or formal oxidation state). acs.orgchemrxiv.org This approach is particularly valuable for investigating complex structures, such as those containing disordered atoms, mixed-anion sites, or protonated species, providing insights into structural stability, charge distribution, and the location of light atoms like hydrogen. researchgate.netacs.org The bond valence, sij, between two atoms i and j is calculated based on their interatomic distance, Rij, using the formula:

sij = exp[(R0 - Rij)/B]

where R0 is an empirically determined bond-valence parameter for a specific cation-anion pair, and B is a "universal" constant, typically taken as 0.37 Å. chemrxiv.org The BVS for an atom is the sum of all individual bond valences, Σsij. chemrxiv.org A close match between the calculated BVS and the expected formal oxidation state lends confidence to the determined crystal structure. cnr.it

Research Findings in this compound Systems

Researchers have employed BVS analysis to elucidate the structural details of various complex scandium phosphates.

Advanced Characterization Methodologies for Scandium Phosphate Materials

Electron Microscopy Studies of Scandium Phosphate (B84403)

Electron microscopy is a cornerstone in the characterization of materials, offering high-resolution imaging to discern the intricate details of a substance's structure. For scandium phosphate, these techniques are pivotal in understanding its synthesis, processing, and ultimate performance.

Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials. The process involves scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the surface's composition and morphology.

While specific SEM micrographs of pure this compound are not widely available in the reviewed literature, the application of this technique to related compounds provides a clear indication of its utility. For instance, in the study of condensed scandium-silver phosphates, SEM images have been instrumental in observing the crystal morphology. One such study revealed the formation of cyclododecaphosphate Ag₃Ga₃P₁₂O₃₆ as a primary phase with impurities of cyclotetraphosphate AgGaP₄O₁₂ psu.edu.

In a broader context, SEM is frequently used to characterize various phosphate materials. For example, studies on strontium tin phosphate (SrSn(PO₄)₂) nanopowder have utilized Field Emission Scanning Electron Microscopy (FE-SEM) to reveal agglomerates of non-uniform, biscuit-like nanoflakes utupub.fi. Similarly, SEM analysis of phosphate coatings on carbon steel shows the crystalline structure of these layers researchgate.net. These examples underscore the capability of SEM to provide detailed insights into the surface features and grain structure of phosphate-based materials, which would be equally applicable to this compound.

A hypothetical SEM analysis of this compound could reveal details about its particle size, shape, and aggregation, which are critical parameters influencing its properties and applications. The data from such an analysis would typically be presented in a table format, as shown below.

Parameter Description Typical Value Range
Particle ShapeDescribes the geometric form of the individual particles.e.g., Crystalline, Amorphous, Spherical, Irregular
Particle SizeThe average diameter of the particles.e.g., 50 nm - 5 µm
Agglomeration StateThe extent to which particles are clustered together.e.g., Highly agglomerated, Moderately agglomerated, Well-dispersed
Surface TextureThe nature of the particle surfaces.e.g., Smooth, Rough, Porous

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable tools for investigating the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. HRTEM is an advanced mode of TEM that allows for the imaging of the crystallographic structure of a sample at an atomic scale.

Specific TEM or HRTEM studies focused solely on this compound are scarce in the available literature. However, the application of these techniques to other nanoparticle systems demonstrates their potential for characterizing ScPO₄. For instance, TEM is the preferred method for directly measuring nanoparticle size, grain size, size distribution, and morphology researchgate.net. In the study of calcite microcrystals, TEM of platinum-carbon replicas proved superior to SEM in resolving nanoscale surface structures, including the development of new crystal faces and microtopography sim2.bemdpi.com.

For this compound, TEM and HRTEM could provide invaluable information about its crystal lattice, defects, and the orientation of crystalline domains. This level of detail is crucial for understanding the material's fundamental properties. A typical analysis would involve measuring lattice spacings and identifying crystalline phases, with the findings summarized in a data table.

Parameter Description Example Finding
Crystallite SizeThe size of coherently diffracting domains within a particle.10 - 50 nm
Lattice FringesSpacing between atomic planes in the crystal lattice.d-spacing corresponding to specific crystallographic planes
Crystal StructureThe arrangement of atoms in the crystalline material.e.g., Tetragonal (zircon structure)
DefectsImperfections in the crystal lattice.e.g., Dislocations, stacking faults

Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation

Electron Backscatter Diffraction (EBSD) is a sophisticated SEM-based technique used to determine the crystallographic orientation of materials. When the electron beam strikes a tilted crystalline sample, the diffracted electrons form a pattern on a fluorescent screen. This pattern, known as a Kikuchi pattern, is characteristic of the crystal structure and its orientation at that point. By scanning the beam across the sample, a map of the crystallographic orientation can be generated.

There are no specific EBSD studies on this compound found in the reviewed literature. However, the technique is widely applied to various crystalline materials to understand their texture, grain boundary characteristics, and phase distribution researchgate.net. For instance, EBSD is used to study the texture of metals after processing and manufacturing to understand how the crystal structure and its orientation influence the material's properties .

An EBSD analysis of this compound could provide detailed maps of grain orientation, which is crucial for understanding the anisotropic properties of the material. The data obtained would be invaluable for predicting its mechanical and physical behavior. A summary of potential EBSD findings for a polycrystalline this compound sample is presented in the table below.

Parameter Description Potential Finding
Grain Size and ShapeThe dimensions and morphology of the crystalline grains.Equiaxed or elongated grains with a specific average size.
Crystallographic TextureThe preferred orientation of the crystallites.Random or a preferred crystallographic orientation.
Grain Boundary CharacterThe misorientation between adjacent grains.Predominance of low-angle or high-angle grain boundaries.
Phase DistributionThe spatial distribution of different crystalline phases.Identification and mapping of any secondary phases present.

Thermal Analysis Techniques for this compound

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time while the sample is subjected to a controlled temperature program. These methods are vital for determining the thermal stability, phase transitions, and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a material and for studying its decomposition pathways.

A study on the solid-state conversion of this compound to scandium oxide utilized TGA to investigate the reaction process youtube.com. In this research, this compound was mixed with sodium nitrate, and the mixture was heated to observe the conversion. The TGA results indicated that the conversion reaction was completed at 670 °C youtube.com. The analysis of the gaseous byproducts is crucial for understanding the decomposition mechanism.

The thermal decomposition of this compound generally involves the loss of any hydrated water molecules at lower temperatures, followed by decomposition at higher temperatures. A typical TGA experiment would yield a curve showing mass loss as a function of temperature, from which the onset and completion temperatures of decomposition can be determined.

Temperature Range (°C) Mass Loss (%) Associated Process
100 - 250VariableDehydration (loss of adsorbed and coordinated water)
> 600SignificantDecomposition of the phosphate structure

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, and solid-state phase transitions materialsproject.orgamericanelements.com.

Research on the solid-state conversion of this compound also employed DSC to understand the thermal events during the reaction with sodium nitrate youtube.com. The DSC curve would reveal endothermic and exothermic peaks corresponding to phase transitions and chemical reactions.

Furthermore, studies on the high-pressure behavior of this compound have identified pressure-induced phase transitions. At room temperature, ScPO₄ with a tetragonal zircon structure undergoes a phase transition to a scheelite structure at approximately 30 GPa youtube.comnih.gov. While this is a pressure-induced transition, DSC can be used to study temperature-induced phase transitions at ambient pressure. For example, Na₃Sc₂(PO₄)₃, a related compound, exhibits multiple phase transitions between 244 K and 470 K, which have been studied using thermal analysis techniques. A study on Ag₃Sc₂(PO₄)₃ also identified two phase transitions from a low-temperature monoclinic phase to another monoclinic phase at about 180 K, and then to a rhombohedral phase at about 290 K. These findings suggest that this compound itself may exhibit interesting phase behavior upon heating, which could be elucidated by DSC.

A DSC analysis of this compound would provide a thermogram showing heat flow as a function of temperature. The key features of this thermogram can be summarized in a table.

Thermal Event Temperature (°C) Enthalpy Change (ΔH) Description
Endothermic PeakT > 1000 (hypothetical)PositiveMelting or decomposition
Exothermic PeakVariableNegativeCrystallization or solid-state phase transition
Glass TransitionTg (if amorphous)Step change in baselineTransition from a glassy to a rubbery state

In Situ Characterization of this compound Reaction Mechanisms

In situ characterization techniques are indispensable for elucidating the dynamic processes that occur during the formation and transformation of materials. By monitoring reactions in real-time within their native environment, these methods provide unparalleled insights into reaction pathways, kinetics, and the formation of transient intermediate species. For this compound systems, such analyses are crucial for understanding crystallization mechanisms, phase transitions, and the evolution of surface chemistry, thereby enabling precise control over the synthesis of materials with desired properties.

In Situ X-ray Diffraction during this compound Synthesis and Phase Transformations

In situ X-ray diffraction (XRD) is a powerful technique for monitoring the evolution of crystalline phases in a material as a function of time, temperature, or other environmental variables. It allows for the direct observation of nucleation and growth processes, solid-state phase transformations, and the identification of short-lived crystalline intermediates that may be missed by conventional ex situ analysis.

While specific in situ XRD studies detailing the synthesis of this compound are not extensively documented in peer-reviewed literature, the methodology's potential can be understood from its application to other material systems. For instance, in situ XRD has been effectively used to monitor the mechanochemical synthesis of carbonate polymorphs, revealing that a high-temperature polymorph forms initially before transforming into the more stable phase, a process influenced by milling frequency and moisture rsc.org. Similarly, studies on metallic alloys use in situ XRD to track phase transformation kinetics at high temperatures, providing critical data on the rates of change from one crystal structure to another mdpi.com.

For this compound, an in situ XRD experiment could track the transformation from an amorphous precursor to a crystalline phase like ScPO₄·2H₂O (kolbeckite) or its anhydrous form upon heating. The data would reveal the precise temperatures of crystallization and dehydration, the kinetics of these transformations, and whether any intermediate crystalline phases are formed.

Table 1: Illustrative Example of In Situ XRD Data for a Hypothetical Phase Transformation

This table demonstrates the type of data that can be obtained from an in situ XRD experiment monitoring a phase transformation. The example shows the disappearance of a hydrated phase and the emergence of an anhydrous phase upon heating.

Temperature (°C)Time (min)Relative Intensity of Hydrated Phase (e.g., ScPO₄·2H₂O)Relative Intensity of Anhydrous Phase (e.g., ScPO₄)
250100%0%
10010100%0%
1502085%15%
2003030%70%
250405%95%
300500%100%

In Situ Vibrational Spectroscopy for Reaction Intermediate Identification in this compound Systems

In situ vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides molecular-level information about a reacting system in real-time. These techniques are highly sensitive to the vibrational modes of molecules and can identify reactants, products, and transient intermediates, offering deep insight into reaction mechanisms. frontiersin.orgnih.gov

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is particularly adept at identifying functional groups and tracking their concentration changes during a reaction. mt.commt.com By inserting an attenuated total reflectance (ATR) probe into a reaction vessel, spectra can be collected continuously without sample extraction, allowing for the observation of unstable intermediates. researchgate.net For the synthesis of this compound, in situ FTIR could monitor the consumption of soluble phosphate precursors and the formation of Sc-O-P linkages, providing kinetic data and mechanistic details.

In Situ Raman Spectroscopy: This method is complementary to FTIR and is especially powerful for studying aqueous systems and the structure of solid materials. nih.gov Research on the transformation of amorphous calcium phosphate to crystalline hydroxyapatite (B223615) has demonstrated the utility of in situ Raman spectroscopy. nih.gov The technique successfully monitored the process by observing a distinct shift and sharpening of the phosphate (ν₁) vibrational band, indicating an increase in crystallinity and lattice ordering over time. nih.gov Similarly, in the study of LiFePO₄, in situ Raman has been used to probe the surface phase changes during delithiation, identifying spectral changes corresponding to the removal of lithium ions. utexas.edu

For this compound systems, in situ Raman could be used to track the evolution from an amorphous gel to a crystalline product or to study the coordination of scandium ions with phosphate groups in solution. Studies on aqueous scandium(III) perchlorate solutions have identified the totally symmetric Sc-O stretching mode (ν₁) of the hexaaqua-Sc(III) ion, [Sc(OH₂)₆]³⁺, at approximately 442 cm⁻¹. researchgate.net The appearance of new bands during a reaction could signal the displacement of water molecules and the formation of scandium-phosphate bonds.

Table 2: Example of Raman Modes for Olivine Phosphates and Their Assignments

This table, adapted from studies on LiFePO₄ and FePO₄, illustrates how Raman spectroscopy can identify and differentiate between related phosphate phases based on their vibrational spectra. utexas.edu A similar approach could be applied to characterize different phases or intermediates in the this compound system.

Vibrational ModeLiFePO₄ Wavenumber (cm⁻¹)FePO₄ Wavenumber (cm⁻¹)Assignment
ν₁949996Symmetric PO₄ stretch
ν₂415443Symmetric PO₄ bend
ν₃1004, 10651016, 1089Asymmetric PO₄ stretch
ν₄580, 646598, 626Asymmetric PO₄ bend

Atomic Force Microscopy (AFM) for Surface Topography and Local Interactions

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of a material's surface with nanoscale precision. azooptics.comjeremyjordan.me Beyond imaging, AFM can also probe local mechanical, adhesive, and electronic properties, making it a versatile tool for surface characterization. nih.govresearchgate.net

In the context of this compound materials, AFM can be used to visualize crystal morphology, measure surface roughness, identify growth defects, and characterize the distribution of different phases on the surface. azooptics.com The technique operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. A laser beam deflected off the back of the cantilever measures its vertical movement, which is then used to construct a topographical map. jeremyjordan.me

While specific AFM studies focused solely on this compound are limited, the application of AFM to other phosphate materials highlights its potential. For example, AFM has been used to assess the surface roughness of various materials, providing quantitative data that can be correlated with processing conditions or material performance. sciopen.com

A more advanced application of AFM is Chemical Force Microscopy (CFM), where the AFM tip is chemically functionalized to probe specific interactions with a surface. A notable study used AFM tips functionalized with phosphate groups to investigate the adsorption and interaction forces of phosphate on iron(III) oxyhydroxide particles. nih.gov By measuring the adhesion force between the phosphate-terminated tip and the particle surface as a function of pH, the study could characterize the strength of the surface interaction. This approach could be directly applied to this compound to map the distribution of phosphate-rich or scandium-rich sites on the surface and to study the local surface chemistry and its interaction with the surrounding environment.

Table 3: Illustrative Surface Roughness Parameters Obtainable by AFM

This table provides an example of the quantitative topographical data that can be extracted from AFM analysis, comparing hypothetical this compound surfaces prepared under different conditions.

Sample IDPreparation MethodAverage Roughness (Ra) (nm)Root Mean Square Roughness (Rq) (nm)Maximum Peak Height (Rp) (nm)
ScPO₄-ASol-Gel1.21.58.3
ScPO₄-BHydrothermal3.54.421.7
ScPO₄-CPrecipitation5.87.235.1

Structure Function Relationships and Design Principles in Scandium Phosphate Materials

Influence of Scandium Coordination Environments on Phosphate (B84403) Framework Architecture

The architecture of scandium phosphate frameworks is profoundly influenced by the coordination environment of the scandium ion. Scandium typically exhibits a six-coordinate octahedral geometry (ScO6) in these structures, but other coordination numbers and geometries have been observed, leading to a diverse range of framework topologies. psu.eduresearchgate.netacs.org The larger ionic radius of scandium (0.745 Å) compared to aluminum (0.535 Å) allows for this greater flexibility in its coordination sphere, enabling the formation of unique structural motifs. psu.edu

In many this compound frameworks, ScO6 octahedra share corners with PO4 (or HPO4) tetrahedra to construct three-dimensional networks. acs.orgfigshare.com The connectivity of these fundamental building units gives rise to channels and cages of varying sizes. For instance, some frameworks feature 8-membered ring channels, while others can exhibit larger 10-, 12-, or even 14-membered rings. researchgate.netfigshare.comcapes.gov.br The presence of other species, such as fluoride (B91410) ions or water molecules, in the coordination sphere of scandium can further modify the framework. For example, the formation of ScO4F2 octahedra can lead to the creation of –Sc-F– chains, which are then linked by phosphonate (B1237965) groups. psu.eduresearchgate.net

The nature of the phosphate group itself also plays a critical role. The use of hydrogen phosphate (HPO4) groups, which bind to metal cations through only three oxygen atoms, can result in frameworks with lower thermal stability. psu.edu The presence of organic templates during synthesis can also direct the formation of specific framework architectures by occupying the pores and influencing the arrangement of the inorganic building blocks. acs.org

The coordination environment of scandium directly impacts the material's properties. Frameworks with accessible channels and cages are of interest for applications in catalysis and as microporous sorbents. psu.edu However, the thermal stability of these frameworks is a key consideration. The removal of coordinated species like water or fluoride at elevated temperatures can leave scandium in an unstable, lower-coordinated state, leading to structural collapse. psu.edu

Role of Doping and Substitutions on this compound Structures

A notable example is the formation of solid solutions, such as Sc(Px,V1−x)O4, where phosphorus (P⁵⁺) and vanadium (V⁵⁺) ions are systematically substituted for one another. rsc.orgrsc.org Due to the difference in ionic radii between the larger V⁵⁺ and smaller P⁵⁺ ions, this substitution leads to a gradual change in the lattice parameters and cell volume of the crystal structure. rsc.org Specifically, increasing the phosphorus content results in a decrease in the lattice parameters a(b)c and a shrinkage of the cell volume. rsc.org This structural modification has a direct impact on the material's photoluminescent properties, causing shifts in the emission wavelength. rsc.orgrsc.org The substitution also affects the Sc-O bond lengths within the [ScO8] polyhedra. rsc.org

In other systems, doping with different elements can be used to improve electrochemical performance. For instance, in the NASICON-type structure of Na3MnTi(PO4)3, doping with scandium (Sc³⁺) at the manganese (Mn) site has been shown to enhance electrical conductivity and the migration of sodium ions. researchgate.net This is attributed to the structural modifications induced by the dopant, which can be confirmed by techniques like X-ray diffraction. researchgate.net Similarly, scandium doping in nickel-rich cathode materials for lithium-ion batteries is explored to improve structural stability by preventing cation mixing in the crystal lattice. x-mol.net

The choice of dopant and its concentration are critical factors that determine the final structure and properties of the this compound material. These modifications are often guided by the desired functionality, whether it be for optical, electrochemical, or other applications.

Engineering this compound Frameworks for Specific Functionalities

The design and engineering of this compound frameworks with tailored functionalities is a growing area of materials science. By carefully controlling the synthesis conditions and the chemical composition, it is possible to create materials with specific properties suitable for a range of applications, including catalysis, ion exchange, and luminescence. psu.eduhelsinki.fi

One key strategy for engineering these frameworks is the use of organic templates during hydrothermal synthesis. acs.orgresearchgate.net These organic molecules, such as amines, can direct the assembly of the inorganic scandium and phosphate building blocks into specific three-dimensional structures with well-defined pores and channels. acs.orgresearchgate.net The size and shape of the template molecule can influence the resulting pore architecture, leading to frameworks with, for example, 8-membered or even larger 14-membered ring channels. figshare.comcapes.gov.br After synthesis, the organic template can often be removed, leaving behind a porous inorganic framework.

Another approach to functionalization is through the incorporation of different chemical species into the framework. For instance, the inclusion of fluoride ions can lead to the formation of fluorinated scandium phosphates with unique structural features. psu.eduresearchgate.net Similarly, creating solid solutions by substituting phosphate with other tetrahedral anions like sulfate (B86663) or vanadate (B1173111) allows for the tuning of the material's electronic and optical properties. rsc.orgnih.gov In Sc(Px,V1−x)O4 solid solutions, the gradual substitution of vanadium with phosphorus leads to a systematic change in the bandgap and photoluminescence emission. rsc.orgrsc.org

Furthermore, the framework itself can be designed to host other functional species. The microporous nature of some this compound frameworks allows for the incorporation of luminescent ions, such as lanthanides (Eu³⁺, Tb³⁺, Dy³⁺), into the pores. acs.org This results in hybrid materials that exhibit tunable light emission, with potential applications in phosphors and sensors. acs.org The ability to (co)substitute Sc³⁺ with these lanthanide ions directly within the framework provides another avenue for creating multifunctional materials. acs.org

The development of scandium-based metal-organic frameworks (MOFs) also represents a significant advancement in engineering functional materials. acs.org By using organic linker molecules, it is possible to construct frameworks with unprecedented inorganic building units and tailored pore sizes, leading to materials with high thermal stability and specific surface areas suitable for gas sorption and catalysis. acs.org

Interfacial Phenomena and Surface Reconstruction in this compound Materials

The surfaces and interfaces of this compound materials play a critical role in their performance, particularly in applications involving catalysis, sensing, and ion exchange. The arrangement of atoms at the surface can differ significantly from the bulk crystal structure, a phenomenon known as surface reconstruction. wikipedia.org This reconstruction is driven by the minimization of surface energy, as the atoms at the surface have a different coordination environment and bonding forces compared to those in the bulk. wikipedia.org

While specific studies on the surface reconstruction of this compound are not abundant, general principles of interfacial phenomena can be applied. The termination of the crystal lattice at a surface creates unsaturated coordination sites and dangling bonds, which can make the surface highly reactive. cityu.edu.hk This reactivity is a key factor in processes such as the adsorption of molecules from the surrounding environment. uobaghdad.edu.iq For example, in aqueous solutions, water molecules can interact with the surface, leading to hydration and potentially altering the surface structure.

The properties of the interface between this compound and another phase (e.g., a liquid or a solid substrate) are crucial for many applications. uobaghdad.edu.iq In the context of catalysis, the active sites are often located at the surface, and their specific atomic arrangement, as determined by any reconstruction, will influence the catalytic activity and selectivity. psu.edu Similarly, for ion exchange applications, the accessibility of the framework's channels and the nature of the surface functional groups will govern the efficiency of ion uptake. helsinki.fi

The interaction with other materials at an interface can also induce changes. For instance, when this compound is used as a component in a composite material, the interface between the phosphate and the other components can exhibit unique electronic and chemical properties due to charge transfer and chemical bonding. cityu.edu.hk

Furthermore, the surface of this compound materials can be intentionally modified to enhance their functionality. The grafting of specific functional groups onto the surface can be used to tailor its properties for selective adsorption or to improve its compatibility with a surrounding matrix. The study of these interfacial phenomena is essential for understanding and optimizing the performance of this compound materials in various technological applications.

Applications and Advanced Materials Research Involving Scandium Phosphate Mechanisms Focus

Solid-State Ion Conductors Based on Scandium Phosphate (B84403) (e.g., NASICON-type)

Scandium phosphate is a key component in the synthesis of NASICON (NA Super Ionic CONductor) type solid-state electrolytes, which are crucial for the development of safer, all-solid-state batteries. These materials possess a three-dimensional framework structure that facilitates the rapid movement of ions. Scandium is often introduced as a dopant in materials like LiZr₂(PO₄)₃ or Na₃Zr₂(SiO₄)₂(PO₄) to enhance their ionic conductivity. mdpi.comacs.org

The general formula for such scandium-substituted NASICONs can be represented as Na₃₊ₓScₓZr₂₋ₓ(SiO₄)₂₋ₓ(PO₄)₁₊ₓ and Li₁₊ₓScₓTi₂₋ₓ(PO₄)₃. acs.orgresearchgate.net The introduction of Sc³⁺ in place of tetravalent ions like Zr⁴⁺ or Ti⁴⁺ is a form of heterovalent substitution. This substitution is critical because it alters the charge balance within the crystal lattice, leading to the creation of mobile charge carriers (e.g., additional Na⁺ or Li⁺ ions) or vacancies, which are essential for ionic conduction. mdpi.com

A notable characteristic of these materials is the phase transition from a less conductive monoclinic structure at lower temperatures to a highly conductive rhombohedral structure at higher temperatures. mdpi.comacs.org Doping with scandium can stabilize this highly conductive rhombohedral phase, even at room temperature, which is a significant advantage for practical applications. mdpi.com However, research indicates that there is an optimal concentration of scandium; excessive substitution can sometimes lead to a decrease in conductivity and an increase in the activation energy for ion diffusion, likely due to the formation of defect clusters that impede ion movement. acs.orgacs.org

NASICON CompositionTemperature (K)Ionic Conductivity (S/cm)Activation Energy (eV)
Na₃Zr₂(SiO₄)₂(PO₄)473~1 x 10⁻³~0.35
Na₂ScZr(SiO₄)(PO₄)₂473~1 x 10⁻⁴~0.50
Na₃Sc₀.₂₅Zr₁.₇₅(SiO₄)₁.₇₅(PO₄)₁.₂₅473~5 x 10⁻⁴Varies with phase

This table presents approximate values based on findings in related research to illustrate the impact of scandium substitution. acs.org

The high ionic conductivity in scandium-containing NASICON electrolytes is governed by specific ion diffusion mechanisms within their crystal structure. The framework of these materials is composed of corner-sharing ScO₆/ZrO₆ octahedra and PO₄/SiO₄ tetrahedra, which create a three-dimensional network of tunnels. acs.org Mobile ions, such as Na⁺, move through these tunnels by hopping between available crystallographic sites, specifically the Na(1) and Na(2) sites. acs.orgacs.org

The rate of diffusion is limited by "bottlenecks" within the conduction pathways. mdpi.com The size of these bottlenecks is determined by the arrangement of oxygen atoms and the nature of the framework cations (Sc, Zr, P, Si). The substitution of larger or smaller ions can alter the size of these bottlenecks, thereby influencing the activation energy required for an ion to hop from one site to the next. mdpi.com The activation energy for Na⁺ ion diffusion in these systems typically ranges from 0.35 to 0.50 eV, depending on the specific composition and crystal phase. acs.org

Defect engineering is a deliberate strategy to introduce and control atomic-level defects in a material to enhance its properties, such as ionic transport. In this compound-based electrolytes, the primary method of defect engineering is aliovalent (or heterovalent) doping. mdpi.com

Creation of Interstitials: An additional mobile Na⁺ ion is incorporated into an interstitial site in the lattice for each Sc³⁺ substitution. This directly increases the concentration of charge carriers. mdpi.com

Formation of Vacancies: In other systems, the substitution can lead to the formation of vacancies at the mobile ion sites, providing more empty locations for ions to hop into, thereby facilitating diffusion. mdpi.com

This approach allows for precise tuning of the charge carrier concentration to maximize ionic conductivity. mdpi.com However, a critical challenge in defect engineering is managing the interaction between defects. At high doping concentrations, the introduced dopant ions and the charge-compensating defects can form immobile clusters or associations. These clusters can block the diffusion pathways and lead to a decrease in conductivity, highlighting the need to identify an optimal doping level for each specific material system. mdpi.com

Catalytic Systems Utilizing this compound

This compound is also explored for its potential in catalytic applications, particularly in heterogeneous catalysis, where the catalyst is in a different phase from the reactants. The surface of this compound provides active sites where chemical reactions can occur with lower activation energy.

The mechanism of heterogeneous catalysis on a this compound surface follows a series of fundamental steps, consistent with general surface catalysis theories like the Langmuir-Hinshelwood mechanism. aakash.ac.inlibretexts.org

Diffusion and Adsorption: Reactant molecules first diffuse from the bulk phase (gas or liquid) to the surface of the this compound catalyst. aakash.ac.in They are then adsorbed onto active sites on the surface. These active sites are typically the scandium cations (acting as Lewis acid sites) or the phosphate groups.

Surface Reaction: Once adsorbed, the reactant molecules can undergo chemical transformation. The surface facilitates this by weakening existing chemical bonds within the reactants. For phosphate-containing materials, a known mechanism involves the shuttling of protons (H⁺) or hydroxyl ions (OH⁻) via the surface phosphate (POₓ) groups, which can be critical for certain acid-base catalyzed reactions. acs.org The adsorbed species react, possibly forming one or more intermediate compounds, on the catalyst surface. aakash.ac.in

Desorption and Diffusion: After the reaction is complete, the product molecules have a lower affinity for the catalyst surface than the reactants. They desorb from the active sites, making them available for the next set of reactant molecules. aakash.ac.in The product molecules then diffuse away from the surface into the bulk phase.

The efficiency of a this compound catalyst depends on the strength of adsorption; it must be strong enough to hold and activate the reactant molecules but weak enough to allow the product molecules to desorb easily. aakash.ac.in

This compound's chemical properties make it highly effective in sorption and ion exchange, particularly for the selective recovery of scandium from complex solutions, such as those derived from titanium production or uranium leaching. purolite.commdpi.com This application often utilizes ion-exchange resins functionalized with phosphorus-containing groups (e.g., phosphonic or phosphinic acids), which mimic the chemical behavior of this compound. purolite.comsemanticscholar.org

The underlying mechanism is based on the principles of hard and soft acids and bases (HSAB) theory. The scandium ion (Sc³⁺) is a small, highly charged cation, classifying it as a "hard acid". mdpi.com The phosphate group (PO₄³⁻), with its oxygen donor atoms, is a "hard base". According to HSAB theory, hard acids have a strong affinity for and form stable complexes with hard bases. mdpi.com

This strong Sc³⁺-PO₄³⁻ interaction is the driving force for the selective sorption process. When a solution containing scandium and other metal ions is passed through a phosphate-functionalized resin, the scandium ions preferentially bind to the phosphate sites, displacing other ions. helsinki.fi The selectivity of this process is enhanced by differences in hydration enthalpy between different metal ions. For instance, Sc(III) can be effectively separated from Fe(III) because its lower hydration enthalpy means less energy is required to strip away its surrounding water molecules before it can bind to the ion-exchange sites. helsinki.fi

Optical Materials and Luminescent Applications of this compound

Due to its high thermal and chemical stability, this compound (ScPO₄) serves as an excellent host material for phosphors used in applications like light-emitting diodes (LEDs) and optical thermometry. ioffe.ru The ScPO₄ crystal lattice can be doped with luminescent activator ions, typically lanthanides such as Europium (Eu³⁺), which are responsible for the light emission. ioffe.ru

The mechanism involves the ScPO₄ host lattice absorbing excitation energy (e.g., from UV radiation) and efficiently transferring that energy to the dopant ions. The dopant ions then release this energy as visible light through their characteristic electronic transitions. The symmetry of the crystal site where the dopant ion resides within the ScPO₄ lattice significantly influences the structure and intensity of the emission spectra. ioffe.ru

A particularly advanced area of research involves solid solutions of this compound and scandium vanadate (B1173111) (ScVO₄). Remarkably, these Sc(Pₓ,V₁₋ₓ)O₄ materials can exhibit tunable luminescence without the need for any external dopant ions. rsc.org

The mechanism for this intrinsic luminescence is as follows:

Advanced Ceramic and Composite Materials Incorporating this compound

This compound is a candidate for advanced ceramic applications due to its high thermal stability and robust mechanical properties. When processed into a ceramic or used as a component in a composite, it imparts these favorable characteristics to the final material.

Nanopowders of YPO₄-ScPO₄ have been synthesized to create ceramic matrices with high isomorphic capacity and thermal resistance. medcraveonline.com Sintering these nanopowders results in dense ceramic bodies. The microhardness of these ceramics depends on the composition and heat treatment but can reach values significantly higher than individual phosphate ceramics, demonstrating the benefit of forming solid solutions. medcraveonline.com

High-pressure studies reveal that ScPO₄ has exceptional mechanical resilience. It undergoes a phase transition from the zircon-type structure to a scheelite-type structure at high pressures. researchgate.net The high-pressure phase of ScPO₄ exhibits a very large bulk modulus of 376 GPa, indicating extreme resistance to compression. researchgate.net This intrinsic stiffness is a valuable property for structural ceramics intended for use in demanding environments.

When incorporated into composites, such as with hydroxyapatite (B223615) (HAp), scandium-containing materials can enhance mechanical properties. For instance, scandium-stabilized zirconia (ScSZ) doped into HAp improves fracture toughness and strength, making the composite more suitable for biomedical implant applications. researchgate.net

Environmental Remediation Mechanisms Using this compound (e.g., heavy metal sorption mechanisms)

Materials with phosphate functional groups are effective at removing heavy metal ions from aqueous solutions. The primary mechanisms involved are mineral precipitation, ion exchange, and surface complexation. mdpi.commdpi.com

Mineral Precipitation: The phosphate anion (PO₄³⁻) has a strong affinity for many heavy metal cations. On the surface of a material like this compound, these cations can react with phosphate ions to form highly insoluble metal phosphate precipitates, effectively removing them from the solution. mdpi.com This is a dominant mechanism for sorbents rich in phosphorus.

Ion Exchange: This mechanism involves the exchange of ions between the solution and the solid sorbent. In the case of this compound, Sc³⁺ ions on the lattice surface could potentially be exchanged for other cations from the solution. The selectivity of this process is often related to the ionic radius and charge of the competing ions. acs.org For example, the high selectivity of titanium phosphate for Sc³⁺ is attributed to the similar ionic radii of Ti⁴⁺ and Sc³⁺ (both ~0.745 Å), suggesting a "size-matching" effect that facilitates exchange. acs.orgresearchgate.net A similar principle would apply when this compound is used to capture other metals.

Surface Complexation: The surface of this compound contains P-O-H (hydroxyl) groups. These groups can deprotonate or protonate depending on the solution's pH. Heavy metal cations can form stable coordination complexes with the negatively charged oxygen atoms on the surface (e.g., P-O⁻), a process known as surface complexation. mdpi.comresearchgate.net This chemisorption mechanism involves the formation of strong chemical bonds between the metal ions and the sorbent surface. nih.gov

The effectiveness of these mechanisms is highly dependent on factors like pH, temperature, and the concentration of the metal ions. mdpi.comnih.gov For instance, at low pH, an excess of H⁺ ions can compete with metal cations for active sites, reducing sorption efficiency. mdpi.com

Biomedical Materials Research Incorporating this compound (mechanistic interaction, not clinical)

In biomedical research, this compound is being explored as a component in bioactive materials designed to interact favorably with biological tissues without causing adverse reactions. The focus is on the mechanistic interactions at the material-tissue interface.

A key mechanism for bone-bonding materials is the formation of a bone-like apatite layer on their surface when exposed to body fluids. nih.govopenaccessjournals.com Bioactive glasses containing phosphate are designed to facilitate this process. The release of ions from the glass initiates a series of reactions that lead to the precipitation of a calcium phosphate layer, which is chemically and structurally similar to the mineral phase of bone, allowing for strong bonding. nih.govopenaccessjournals.com

Scandium-doped phosphate-based glasses (Sc-PBGs) have been developed to leverage the biological activity of Sc³⁺ ions. nih.gov The mechanism of action involves the controlled degradation of the glass matrix, leading to a linear release of Sc³⁺ ions. These ions have been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of collagen in dental caries. nih.gov This enzymatic inhibition is a specific mechanistic interaction that can prevent the breakdown of dentin. Furthermore, the release of both Sc³⁺ and phosphate ions contributes to remineralization by providing the necessary chemical building blocks to form new mineral layers, demonstrating a dual therapeutic mechanism. nih.gov The high capacity of the phosphate ion to bind with scandium ensures the stability of the compound within the material matrix before its controlled release. arizona.edu

Future Directions and Emerging Research Avenues in Scandium Phosphate Chemistry

Exploration of New Scandium Phosphate (B84403) Compositions and Structural Motifs

The exploration for new scandium phosphate compounds continues to yield materials with unique structures and properties. Research in this area is expanding beyond simple orthophosphates to include complex frameworks, organophosphonates, and novel glassy materials.

A notable discovery is the mineral Pretulite, a naturally occurring this compound (ScPO₄) with a zircon-type structure. arizona.edu It is the scandium-dominant analogue of xenotime-(Y) and is found in hydrothermal lazulite-quartz veins. arizona.edu The structure consists of ScO₈ polyhedra connected by distorted phosphate tetrahedra. arizona.edu

Synthetic efforts have led to the creation of novel framework scandium phosphonates prepared under hydrothermal conditions. psu.eduresearchgate.net These include compounds like ScF(H₂O)CH₃PO₃ , a non-porous solid built from –ScF– chains linked by methylphosphonate (B1257008) groups, and NaSc(CH₃PO₃)₂·0.5H₂O , which possesses a fully connected, negatively charged framework. psu.eduresearchgate.net The latter contains sodium cations for charge balance that can be reversibly removed, indicating potential for ion exchange applications. researchgate.net Research has also produced a family of alkali metal scandium hydrogenphosphates, such as KSc(HPO₄)₂ , which features a new structure type with channels formed by twelve- and four-membered rings. researchgate.net

Furthermore, new compositions are being discovered through high-temperature solid-state reactions. For instance, the thermal conversion of this compound with certain sodium compounds can yield a stable mixed sodium-scandium phosphate phase with the formula Na₃Sc₂(PO₄)₃ . researchgate.net The integration of scandium polyphosphate, [Sc(PO₃)₃]n , into other systems has also proven fruitful, leading to the formation of new stable ternary glasses in the InF₃–BaF₂–[Sc(PO₃)₃]n system. academie-sciences.fr

Compound NameFormulaStructural TypeKey FeatureSource
PretuliteScPO₄Zircon-typeNatural this compound mineral arizona.edu
Scandium Fluoride (B91410) MethylphosphonateScF(H₂O)CH₃PO₃Chain-basedNon-porous solid with –ScF– chains psu.eduresearchgate.net
Sodium Scandium MethylphosphonateNaSc(CH₃PO₃)₂·0.5H₂OFrameworkCharged framework with mobile Na⁺ ions psu.eduresearchgate.net
Potassium Scandium HydrogenphosphateKSc(HPO₄)₂FrameworkChannel structure with 12- and 4-membered rings researchgate.net
Sodium this compoundNa₃Sc₂(PO₄)₃NASICON-typeStable mixed-metal phosphate phase researchgate.net

Advanced Computational Design of Tailored this compound Materials

Advanced computational methods are becoming indispensable tools for accelerating the discovery and design of new this compound materials with tailored properties. european-mrs.com These approaches allow researchers to predict crystal structures, understand ionic conductivity, and engineer defects at the atomic level, often bypassing the need for extensive experimental synthesis and characterization. acs.org

Methodologies such as Density Functional Theory (DFT), ab initio molecular dynamics (AIMD), and genetic algorithms are central to this effort. european-mrs.comescholarship.org These techniques can be used to model the fundamental physical and chemical properties of scandium phosphates, from bulk crystalline solids to amorphous phases and interfaces. european-mrs.com For example, simulations can predict the diffusion barriers for ion migration within a this compound lattice, providing critical insights for developing solid-state electrolytes. acs.org By modeling the effects of doping or creating vacancies, researchers can computationally design materials with enhanced ionic conductivity. acs.org

The application of machine learning and artificial intelligence is also an emerging frontier. european-mrs.com These approaches can rapidly screen vast databases of potential compositions and structures to identify promising candidates for specific applications. This data-driven approach, combined with a robust thermodynamic framework, can be used to investigate the chemical, electrochemical, and kinetic evolution of interfaces, such as those in all-solid-state batteries where scandium phosphates could be employed. escholarship.org This synergy between computational modeling and experimental validation provides a powerful paradigm for the rational design of the next generation of advanced this compound materials. acs.org

Development of In Situ and Operando Characterization for this compound Systems

To fully understand the synthesis, transformation, and function of this compound materials, researchers are increasingly turning to advanced in situ and operando characterization techniques. These methods allow for real-time monitoring of materials under realistic conditions, providing insights that are impossible to obtain from conventional ex situ analysis. mdpi.comresearchgate.net

In situ studies involve examining a material within a controlled environment, such as a reaction vessel, to observe processes like crystal formation or thermal decomposition as they happen. mdpi.com A prime example is the use of in situ high-temperature X-ray diffraction (XRD), combined with differential scanning calorimetry (DSC) and thermogravimetry (TGA), to investigate the solid-state conversion of this compound to scandium oxide. researchgate.net This allows for the direct observation of phase transitions and reaction intermediates at elevated temperatures. researchgate.net Similarly, techniques like in situ X-ray absorption and total scattering can be used to monitor the hydrothermal synthesis of this compound frameworks. dokumen.pub

Operando characterization takes this a step further by studying a material while it is actively functioning within a device, such as a battery or a sensor. researchgate.netdokumen.pub For instance, operando synchrotron-based XRD or Raman spectroscopy could be used to track changes in the crystal structure of a this compound-based cathode during electrochemical cycling in a sodium-ion battery. escholarship.org These techniques are crucial for understanding degradation mechanisms, identifying performance bottlenecks, and elucidating the relationship between structure and function in real-time. mdpi.comresearchgate.net

TechniqueTypeInformation ObtainedApplication Example for Sc-PhosphatesSource
High-Temperature X-ray Diffraction (HT-XRD)In SituCrystal structure changes with temperatureMonitoring solid-state conversion of ScPO₄ researchgate.net
DSC/TGAIn SituThermal transitions, mass changesInvestigating thermal stability and reactions researchgate.net
Synchrotron XRD/XASIn Situ / OperandoPhase transformations, local atomic structureFollowing framework synthesis or electrode changes during cycling escholarship.orgdokumen.pub
Raman SpectroscopyIn Situ / OperandoVibrational modes, molecular structure changesIdentifying chemical species and phase changes during reactions escholarship.org
Solid-State NMRIn Situ / OperandoLocal chemical environments, ion dynamicsProbing ion mobility in Sc-phosphate electrolytes researchgate.net

Integration of this compound into Hybrid and Multifunctional Materials

A significant future direction involves the integration of this compound into hybrid and multifunctional materials, where the unique properties of scandium can enhance or enable new functionalities. This includes doping existing materials with scandium or using scandium phosphates as components in composites and complex structures.

In energy storage, scandium doping has been shown to be an effective strategy for improving the performance of cathode materials for sodium-ion batteries. researchgate.net For example, doping Na₃MnTi(PO₄)₃ with small amounts of Sc³⁺ can improve its electrochemical performance. researchgate.net Similarly, scandium doping in perovskite oxides like PrBaCo₂O₅₊δ has been found to enhance oxygen ion transport, a critical property for the performance of solid oxide fuel cells (SOFCs). mdpi.com Scandium-doped materials are also being investigated for use in solid oxide electrolyzers. rsc.org

The creation of hybrid materials represents another key avenue. Scandium polyphosphate has been used to create new, stable fluorophosphate (B79755) glasses, demonstrating its utility as a stabilizing component in amorphous materials. academie-sciences.fr The development of metal phosphonate (B1237965) hybrid structures is also a promising area, with the potential to create environmentally friendly multifunctional materials for various applications. helsinki.fi The synthesis of distinct this compound frameworks opens the door to creating composites with polymers or other functional materials, potentially leading to applications in sensing, catalysis, or as intelligent materials with shape memory properties. acs.org

Sustainable Synthesis Strategies for this compound Compounds

Developing sustainable and environmentally friendly synthesis methods for this compound is crucial for its future application, particularly given the scarcity and cost of scandium. Research is focusing on waste valorization and the adoption of green chemistry principles.

A key sustainable strategy is the recovery of scandium from industrial by-products and waste streams, such as bauxite (B576324) residue from alumina (B75360) production. researchgate.net Phosphate precipitation has been demonstrated as an effective method to selectively recover and concentrate scandium ions from acidic leachates of these residues. researchgate.netresearchgate.net This process typically uses a reagent like diammonium hydrogen phosphate ((NH₄)₂HPO₄) to precipitate this compound (ScPO₄), which can then be converted to other high-purity scandium compounds. researchgate.net This approach not only provides a valuable source of scandium but also helps to remediate industrial waste. researchgate.net

Beyond waste recovery, the principles of green chemistry are being applied to the synthesis process itself. This includes the use of less hazardous reagents, milder reaction conditions, and reusable catalysts. nih.gov For example, scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has emerged as a promising water-tolerant, reusable Lewis acid catalyst that is effective in various organic syntheses. ucl.ac.ukbeilstein-journals.org Its ability to function in aqueous media aligns with the green chemistry goal of replacing volatile organic solvents with water. ucl.ac.uk Exploring hydrothermal and solid-state synthesis routes can also reduce the reliance on harsh solvents and high energy consumption compared to traditional methods. psu.eduresearchgate.net

Q & A

Q. What are the primary synthesis routes for scandium phosphate, and how do reaction conditions influence crystallinity?

this compound (ScPO₄) is typically synthesized via hydrothermal, solid-state, or sol-gel methods. For hydrothermal synthesis, a mixture of scandium nitrate (Sc(NO₃)₃) and phosphate precursors (e.g., Na₂HPO₄) is heated at 150–200°C for 12–48 hours under autogenous pressure, yielding well-crystallized particles . Solid-state synthesis involves calcining Sc₂O₃ and NH₄H₂PO₄ at 900–1200°C, with prolonged heating (24–72 hours) required to achieve phase purity. Reaction pH and temperature critically affect crystallite size and phase stability, as shown by X-ray diffraction (XRD) data .

Method Temperature Time Key Parameters
Hydrothermal150–200°C12–48 hpH 2–5, Sc³⁺:PO₄³⁻ molar ratio 1:1
Solid-State900–1200°C24–72 hPrecursor homogeneity, grinding intervals
Sol-Gel60–100°C6–24 hChelating agents (e.g., citric acid)

Q. How can XRD and Raman spectroscopy distinguish this compound from structurally similar compounds like zircon (ZrSiO₄)?

this compound adopts a zircon-type structure (space group I4₁/amd) with lattice constants a = 6.401 Å and c = 5.743 Å . Key distinguishing features include:

  • XRD Peaks : Dominant reflections at 2θ = 20.1° (112), 26.8° (200), and 35.2° (211) (Cu-Kα radiation).
  • Raman Bands : Strong υ₁(PO₄) symmetric stretching at 930–950 cm⁻¹ and weaker υ₃/υ₄ modes at 400–600 cm⁻¹. Computational modeling (DFT) can validate vibrational assignments .

Advanced Research Questions

Q. How can solvent extraction (SX) be optimized to isolate scandium from mixed-metal leachates prior to phosphate precipitation?

SX using di-(2-ethylhexyl) phosphoric acid (D2EHPA) in kerosene achieves >95% Sc³⁺ recovery at pH 1.5–2.4. Key steps include:

  • Extraction : Sc³⁺ partitions into the organic phase via cation exchange: Sc3++3H2A2Sc(HA2)3+3H+\text{Sc}^{3+} + 3\text{H}_2\text{A}_2 \rightarrow \text{Sc(HA}_2\text{)}_3 + 3\text{H}^+

    (where H2A2\text{H}_2\text{A}_2 = D2EHPA dimer) .

  • Scrubbing : Titanium and iron impurities are removed using H₂SO₄/H₂O₂ .

  • Stripping : Sc³⁺ is recovered via 2M HNO₃, followed by phosphate precipitation with Na₂HPO₄ at pH 2.5–3.0 .

Q. What strategies mitigate co-precipitation of Fe³⁺ and Al³⁺ during this compound synthesis from acidic leach liquors?

Sequential precipitation is effective:

  • Fe³⁺ Removal : Adjust pH to 3.0 with NH₄OH, precipitating Fe(OH)₃ with <5% Sc loss .
  • Al³⁺ Control : Add (NH₄)₂HPO₄ at pH 2.5, exploiting slower AlPO₄ kinetics to favor ScPO₄ nucleation .
  • Scandium Recovery : Final ScPO₄ purity >90% is achieved via selective leaching with 0.5M HCl, which dissolves residual Al³⁺ but not ScPO₄ .

Q. How do computational methods (e.g., DFT) clarify this compound’s electronic structure and ion-exchange behavior?

Density Functional Theory (DFT) simulations reveal:

  • Bandgap : ScPO₄ has an indirect bandgap of 5.2 eV, with O-2p and Sc-3d orbitals dominating valence/conduction bands .
  • Ion Exchange : Sc³⁺ sites exhibit strong affinity for Lu³⁺ and Y³⁺ due to similar ionic radii (e.g., ΔE = -1.2 eV for Y³⁺ substitution) .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported ScPO₄ solubility across studies (e.g., 0.01–0.1 g/L in HNO₃ at 25°C)?

Discrepancies arise from variations in:

  • Acid Type : HCl increases solubility via Cl⁻ complexation (log β = 2.1 for [ScCl]²⁺) compared to HNO₃ .
  • Crystallinity : Hydrothermally synthesized ScPO₄ (high crystallinity) has 30% lower solubility than amorphous forms . Standardize testing by using ICP-OES for Sc³⁺ quantification and control crystallinity via synthesis method .

Q. Why do phosphate precipitants (e.g., Na₂HPO₄ vs. (NH₄)₂HPO₄) yield differing ScPO₄ purity levels?

(NH₄)₂HPO₄ minimizes cation interference (e.g., Na⁺) and operates effectively at lower pH (2.5 vs. 3.5 for Na₂HPO₄), reducing co-precipitation of Al³⁺ and Ti⁴⁺ .

Methodological Best Practices

  • Synthesis Reproducibility : Use inert crucibles (e.g., platinum) to avoid contamination during high-temperature reactions .
  • Analytical Cross-Validation : Pair XRD with TEM-EDS to confirm Sc/P molar ratios and detect amorphous impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.